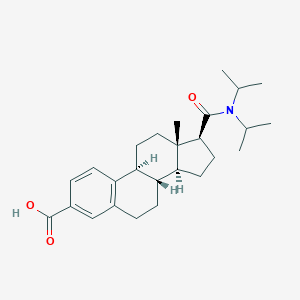
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as Estra-1,3,5(10)-triene-3-carboxylic acid (ETCA), is a synthetic estrogenic compound. It is a potent estrogen receptor agonist, and it has been used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. ETCA is an important tool for studying the effects of estrogen on cellular processes and for developing new treatments for diseases that involve estrogen signaling.
Mecanismo De Acción
ETCA acts as an estrogen receptor agonist, binding to ERα and ERβ and inducing conformational changes that activate downstream signaling pathways. The binding of ETCA to ERα and ERβ results in the activation of transcription factors that regulate gene expression. This leads to changes in the expression of genes involved in cellular processes such as cell proliferation, apoptosis, and differentiation.
Efectos Bioquímicos Y Fisiológicos
ETCA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the proliferation of breast cancer cells, and it has been implicated in the development of breast cancer. ETCA has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, ETCA has been shown to have cardiovascular protective effects, reducing the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ETCA in lab experiments is its potency as an estrogen receptor agonist. ETCA has a high affinity for ERα and ERβ, and it can activate downstream signaling pathways at low concentrations. This makes it a useful tool for investigating the mechanisms of estrogen receptor signaling pathways. One limitation of using ETCA in lab experiments is its potential toxicity. ETCA has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
There are many future directions for research involving ETCA. One area of interest is the development of new treatments for diseases that involve estrogen signaling. ETCA has been shown to have potential therapeutic effects for breast cancer, osteoporosis, and cardiovascular disease, and further research is needed to explore these potential applications. Another area of interest is the development of new synthetic estrogenic compounds that are more potent and selective than ETCA. These compounds could be used to investigate the mechanisms of estrogen receptor signaling pathways and to develop new treatments for diseases that involve estrogen signaling.
Métodos De Síntesis
ETCA can be synthesized by several methods, including the reaction of estrone with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of estradiol with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with trifluoroacetic acid to remove the protective group and obtain ETCA.
Aplicaciones Científicas De Investigación
ETCA has been widely used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. It has been shown to activate estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a dose-dependent manner. ETCA has also been used to study the effects of estrogen on cellular processes such as cell proliferation, apoptosis, and differentiation. Additionally, ETCA has been used to develop new treatments for diseases that involve estrogen signaling, such as breast cancer, osteoporosis, and cardiovascular disease.
Propiedades
Número CAS |
124650-99-3 |
|---|---|
Nombre del producto |
17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |
Fórmula molecular |
C26H37NO3 |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C26H37NO3/c1-15(2)27(16(3)4)24(28)23-11-10-22-21-9-6-17-14-18(25(29)30)7-8-19(17)20(21)12-13-26(22,23)5/h7-8,14-16,20-23H,6,9-13H2,1-5H3,(H,29,30)/t20-,21-,22+,23-,26+/m1/s1 |
Clave InChI |
VXKTZBKORWNMBL-OPMJLWCUSA-N |
SMILES isomérico |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)C(=O)O)C |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
Sinónimos |
17-(N,N-diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-DCETCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
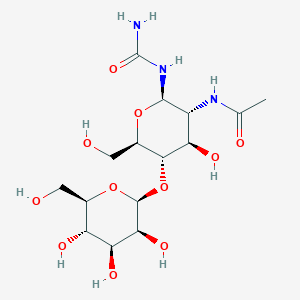
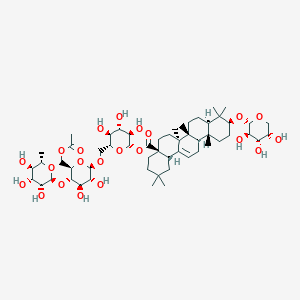
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
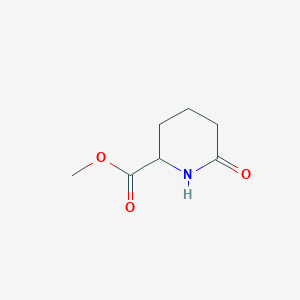

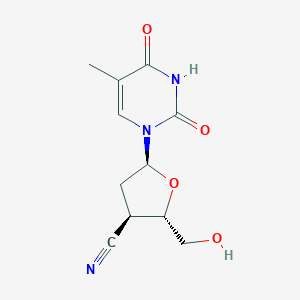
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)




